Pentose
Overview
Description
Pentose is a monosaccharide, or simple sugar, that contains five carbon atoms. The general chemical formula for pentoses is C₅H₁₀O₅. Pentoses are crucial in biochemistry, particularly in the structure and function of nucleic acids. Ribose, a type of this compound, is a component of ribonucleic acid (RNA), while deoxyribose, another this compound, is a component of deoxyribonucleic acid (DNA). Pentoses can exist in both linear and cyclic forms, and they play significant roles in various metabolic pathways, including the this compound phosphate pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentoses can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the hydrolysis of polysaccharides such as hemicellulose, which is abundant in plant biomass. The hydrolysis process typically uses acidic or enzymatic conditions to break down the polysaccharides into their constituent pentose sugars, such as xylose and arabinose .
Industrial Production Methods
Industrial production of pentoses often involves the extraction and purification of these sugars from lignocellulosic biomass. This process includes pretreatment of the biomass to release the hemicellulose, followed by hydrolysis to convert the hemicellulose into this compound sugars. The resulting mixture is then purified to isolate the desired this compound .
Chemical Reactions Analysis
Types of Reactions
Pentoses undergo various chemical reactions, including:
Oxidation: Pentoses can be oxidized to form aldonic acids. For example, the oxidation of ribose can produce ribonic acid.
Reduction: Reduction of pentoses can yield sugar alcohols, such as the reduction of xylose to xylitol.
Substitution: Pentoses can participate in substitution reactions, such as the formation of glycosides when reacting with alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Acidic conditions and catalysts like sulfuric acid are typically employed in glycoside formation.
Major Products
Oxidation: Aldonic acids (e.g., ribonic acid)
Reduction: Sugar alcohols (e.g., xylitol)
Substitution: Glycosides (e.g., methyl riboside)
Scientific Research Applications
Pentoses have a wide range of applications in scientific research:
Chemistry: Pentoses are used as building blocks in the synthesis of various organic compounds.
Biology: Ribose and deoxyribose are essential components of RNA and DNA, respectively.
Medicine: Pentoses like xylitol are used as sugar substitutes in diabetic-friendly products.
Industry: Pentoses are used in the production of biofuels and bioplastics.
Mechanism of Action
Pentoses exert their effects through various biochemical pathways. For instance, in the pentose phosphate pathway, glucose-6-phosphate is converted into ribose-5-phosphate and nicotinamide adenine dinucleotide phosphate (NADPH). Ribose-5-phosphate is essential for nucleotide synthesis, while NADPH is involved in redox homeostasis and biosynthetic processes . Pentoses also interact with enzymes and other molecules to facilitate metabolic reactions and energy production .
Comparison with Similar Compounds
Pentoses can be compared with other monosaccharides, such as hexoses (six-carbon sugars) and tetroses (four-carbon sugars). While hexoses like glucose are more abundant and serve as primary energy sources, pentoses have unique roles in nucleic acid structure and function. Similar compounds include:
Hexoses: Glucose, fructose, galactose
Tetroses: Erythrose, threose
Deoxypentoses: Deoxyribose
Pentoses are unique in their involvement in the pentose phosphate pathway and their structural role in nucleic acids, distinguishing them from other monosaccharides .
Properties
IUPAC Name |
oxane-2,3,4,5-tetrol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859031 | |
Record name | Pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9 | |
Record name | Pentopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arabinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-D-Lyxose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC164936 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | .alpha.-D-Ribose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC76347 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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